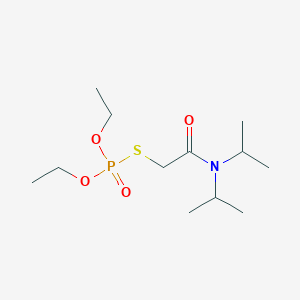
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of a benzoic acid core substituted with ethylamino carbonyl and tetraiodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using iodine and suitable oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions not occupied by iodine atoms .
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of specialized materials and as an intermediate in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethylamino carbonyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with a single carboxyl group, lacking the ethylamino carbonyl and iodine substitutions.
4-Nitrobenzoic acid: Contains a nitro group instead of the ethylamino carbonyl group, leading to different chemical properties and reactivity.
4-(Methylamino)benzoic acid: Similar in structure but with a methylamino group instead of ethylamino, affecting its biological activity and chemical behavior .
Uniqueness
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- is unique due to the combination of its ethylamino carbonyl and tetraiodo substitutions.
Propriétés
Numéro CAS |
34737-07-0 |
|---|---|
Formule moléculaire |
C10H7I4NO3 |
Poids moléculaire |
696.78 g/mol |
Nom IUPAC |
4-(ethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C10H7I4NO3/c1-2-15-9(16)3-5(11)7(13)4(10(17)18)8(14)6(3)12/h2H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
ZMTCWFCOFLWIPI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)


![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)









![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
